molecular formula C12H8Br2 B169478 3,5-Dibromo-1,1'-biphenyl CAS No. 16372-96-6

3,5-Dibromo-1,1'-biphenyl

Cat. No. B169478
M. Wt: 312 g/mol
InChI Key: HIHYAKDOWUFGBK-UHFFFAOYSA-N
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Patent
US07985491B2

Procedure details

Under the atmosphere of argon, 20 g of 3,5-dibromobiphenyl synthesized from 3,5-dibromoiodobenzene and phenylboronic acid was dissolved into 200 ml of anhydrous THF, and the resultant solution was cooled at −70° C. To the cooled solution, 42 ml of a 1.6 M hexane solution of normal-butyllithium was added dropwise, and the resultant mixture was stirred for 30 minutes. Then, 19 g of 1,2-diiodoethane was added, and the obtained mixture was stirred for 5 hours. After the mixture was left standing for one night, water and methylene chloride were added. Then, sodium hydrogensulfite was added until dark brown color of the reaction mixture turned to yellow color. The organic layer was obtained by extraction, washed with water and a saturated aqueous solution of sodium chloride and dried with anhydrous sodium sulfate, and the solvent was removed using an evaporator. The obtained residue was purified in accordance with the silica gel column chromatography (the developing solvent: hexane), and 19.5 g of 3-bromo-5-iodobiphenyl was obtained as a colorless oil (the yield: 85%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
19 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:5]=[C:6](Br)[CH:7]=1.BrC1C=C([I:23])C=C(Br)C=1.C1(B(O)O)C=CC=CC=1.C([Li])CCC.ICCI.S([O-])(O)=O.[Na+]>C(Cl)Cl.O.CCCCCC.C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:5]=[C:6]([I:23])[CH:7]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Br)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Br)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Five
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
19 g
Type
reactant
Smiles
ICCI
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the obtained mixture was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After the mixture was left
WAIT
Type
WAIT
Details
standing for one night
CUSTOM
Type
CUSTOM
Details
The organic layer was obtained by extraction
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride and dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
an evaporator
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified in accordance with the silica gel column chromatography (the developing solvent

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)I)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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